(3E)-3-Hexene-1,6-diol
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Overview
Description
(3E)-3-Hexene-1,6-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexene backbone The “3E” designation indicates the presence of a double bond between the third and fourth carbon atoms in the E (trans) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (3E)-3-Hexene-1,6-diol can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 3-hexene followed by oxidation. The reaction typically uses borane (BH3) or a borane complex, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the diol.
Epoxidation and Ring-Opening: Another approach is the epoxidation of 3-hexene to form an epoxide, which is then opened using a nucleophile such as water or an alcohol under acidic or basic conditions to produce the diol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hexane-1,6-diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products:
Oxidation: Hexane-1,6-dial, hexane-1,6-dioic acid.
Reduction: Hexane-1,6-diol.
Substitution: Hexane-1,6-dichloride, hexane-1,6-dibromide.
Scientific Research Applications
(3E)-3-Hexene-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and complex molecules.
Biology: Investigated for its potential role in biological systems, including as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its bifunctional nature.
Mechanism of Action
The mechanism of action of (3E)-3-Hexene-1,6-diol involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Double Bond: The double bond can participate in addition reactions, leading to the formation of new compounds with potential biological activity.
Pathways: The compound may influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes.
Comparison with Similar Compounds
1,6-Hexanediol: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
3-Hexene-1-ol: Contains only one hydroxyl group, resulting in different chemical properties and reactivity.
Hexane-1,6-diol:
Uniqueness: (3E)-3-Hexene-1,6-diol is unique due to the presence of both a double bond and two hydroxyl groups, providing a combination of reactivity and functionality that is not found in its similar compounds. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(E)-hex-3-ene-1,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXXXZZOZFTPR-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)/C=C/CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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